molecular formula C23H27N3O7 B11292593 N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11292593
M. Wt: 457.5 g/mol
InChI Key: GMARETKYIOSGBP-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazolidinone core: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Substitution reactions: Introduction of the methoxy groups on the phenyl rings can be done through nucleophilic aromatic substitution reactions.

    Acylation: The final step might involve the acylation of the imidazolidinone core with an acetic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
  • N-(3,5-dimethoxyphenyl)-2-[3-(2-ethoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Uniqueness

N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to its specific substitution pattern on the phenyl rings and the presence of the imidazolidinone core. These structural features can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H27N3O7

Molecular Weight

457.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H27N3O7/c1-30-9-8-25-20(14-21(27)24-15-10-18(32-3)13-19(11-15)33-4)22(28)26(23(25)29)16-6-5-7-17(12-16)31-2/h5-7,10-13,20H,8-9,14H2,1-4H3,(H,24,27)

InChI Key

GMARETKYIOSGBP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=O)N(C1=O)C2=CC(=CC=C2)OC)CC(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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